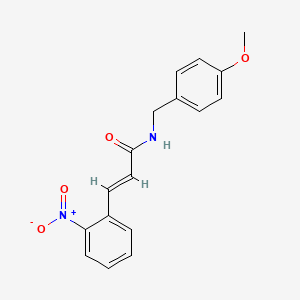
4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IMPB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 4-methyl-2-pyridine with isopropylamine followed by reaction with benzoyl chloride.
作用機序
The mechanism of action of 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide involves the inhibition of the TRPM8 ion channel. This ion channel is involved in the sensation of cold temperature and is expressed in various tissues, including the nervous system, prostate, and bladder. The inhibition of this ion channel by this compound has been found to have potential therapeutic applications in the treatment of neuropathic pain and prostate cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of the TRPM8 ion channel, induction of apoptosis in cancer cells, and potential therapeutic applications in the treatment of neuropathic pain and prostate cancer.
実験室実験の利点と制限
The advantages of using 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide in lab experiments include its high yield of synthesis, well-established synthesis method, and potential applications in various research fields. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide, including the exploration of its potential applications in the treatment of other diseases, such as overactive bladder and irritable bowel syndrome. Additionally, the development of new drugs targeting the TRPM8 ion channel using this compound as a lead compound is an area of ongoing research. Finally, the development of new synthesis methods for this compound with higher yields and improved purity is also an area of future research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research on this compound is needed to fully understand its potential applications and limitations in various research fields.
合成法
The synthesis of 4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide involves a multi-step process that includes the reaction of 4-methyl-2-pyridine with isopropylamine in the presence of a catalyst, followed by reaction with benzoyl chloride. The final product is obtained through recrystallization and purification. The yield of the synthesis process is reported to be around 70%.
科学的研究の応用
4-isopropyl-N-(4-methyl-2-pyridinyl)benzamide has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperature. This inhibition has been found to have potential therapeutic applications in the treatment of neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This has led to the exploration of this compound as a potential anti-cancer drug. In drug development, this compound has been used as a lead compound for the development of new drugs targeting the TRPM8 ion channel.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)13-4-6-14(7-5-13)16(19)18-15-10-12(3)8-9-17-15/h4-11H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMSTKRZIFIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355426 |
Source


|
| Record name | ST50941083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433316-03-1 |
Source


|
| Record name | ST50941083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5865350.png)
![6-{[4-(isopropylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5865354.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5865391.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)
